molecular formula C23H24N4O2 B3310928 N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946232-63-9

N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3310928
CAS No.: 946232-63-9
M. Wt: 388.5 g/mol
InChI Key: IOWGCMWJDZAQEB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic organic compound designed as an indole-oxadiazole hybrid scaffold . This structural class integrates multiple pharmacophores known for diverse biological activities, making it a valuable intermediate in medicinal chemistry and drug discovery research . The molecule features a 1,3,4-oxadiazole ring substituted with an isopropyl group, which is known to enhance lipophilicity and potentially influence bioavailability . This oxadiazole ring is fused to an indole moiety at position 2, and the indole nitrogen is linked via an acetamide bridge to a 3,5-dimethylphenyl group . The specific placement of the methyl groups on the phenyl ring is a key structural feature that may influence steric interactions and binding selectivity with biological targets . Compounds based on the indole and oxadiazole cores are frequently investigated for a range of pharmacological properties. Research on analogous structures has indicated potential for antimicrobial, anti-inflammatory, and anticancer activities, often through mechanisms involving the inhibition of specific enzymes or interaction with cellular signaling pathways . For instance, recent studies on acetamide derivatives of indole-1,3,4-oxadiazole have identified potent inhibitors of HIV-1 Tat-mediated viral transcription, highlighting the relevance of this chemical class in developing new antiviral agents . Furthermore, similar hybrid molecules have demonstrated significant antioxidant properties in assays such as FRAP and DPPH . The synthesis of such specialized compounds typically involves multi-step organic reactions, including cyclization to form the oxadiazole ring and coupling reactions to attach the acetamide linker . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14(2)22-25-26-23(29-22)20-12-17-7-5-6-8-19(17)27(20)13-21(28)24-18-10-15(3)9-16(4)11-18/h5-12,14H,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWGCMWJDZAQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

A comparative analysis of key structural elements is summarized below:

Compound Class Core Structure Key Substituents Functional Groups Reference
Target Compound Indole + 1,3,4-oxadiazole - 5-(Propan-2-yl) on oxadiazole
- N-(3,5-dimethylphenyl) acetamide
Amide, oxadiazole, isopropyl N/A
Triazole-Indole Acetamides Indole + 1,2,3-triazole - Naphthalen-1-yloxy methyl on triazole
- Nitrophenyl acetamide (e.g., 6b, 6c)
Amide, triazole, nitro, naphthyl ether
Oxadiazole-Thioacetamides Indole + 1,3,4-oxadiazole-thiol - Sulfanyl linkage to acetamide
- Substituted phenyl (e.g., 8a-w)
Thioether, oxadiazole, varied aryl groups

Key Observations :

  • Oxadiazole vs. Triazole : The target compound’s 1,3,4-oxadiazole ring may enhance metabolic stability compared to 1,2,3-triazole derivatives, as oxadiazoles are less prone to enzymatic degradation .
  • Sulfur Absence : Unlike thioacetamides in , the target compound lacks a sulfanyl group, which could reduce hydrogen-bonding capacity but increase chemical stability .
Spectral and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • IR Spectroscopy : Expected peaks include N-H stretch (~3260 cm⁻¹, amide), C=O stretch (~1670 cm⁻¹), and aromatic C=C (~1600 cm⁻¹), consistent with and .
  • NMR : The 3,5-dimethylphenyl group would show two singlet aromatic protons (δ ~6.8–7.2 ppm), while the oxadiazole’s isopropyl group may appear as a septet (δ ~2.9 ppm) and doublets (δ ~1.3 ppm) .
  • Mass Spectrometry: A molecular ion peak near m/z 420–430 is anticipated, with fragmentation patterns involving loss of isopropyl (C3H7, m/z 43) or acetamide (C2H5NO, m/z 73) .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors. Key steps include:

  • Reacting substituted indole derivatives with propargyl oxadiazoles under copper catalysis (e.g., Cu(OAc)₂) .
  • Solvent systems like t-BuOH:H₂O (3:1) at room temperature, followed by extraction with ethyl acetate and recrystallization in ethanol .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR spectroscopy : Identifies functional groups (e.g., NH stretch ~3260 cm⁻¹, C=O ~1670 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole protons at δ 8.36 ppm) and carbon frameworks .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated vs. observed) .

Q. What functional groups influence the compound’s reactivity?

  • The 1,3,4-oxadiazole ring enhances electrophilicity and participates in H-bonding.
  • The indole moiety enables π-π stacking interactions.
  • The acetamide linker allows derivatization for SAR studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent ratio : Adjusting t-BuOH:H₂O (e.g., 4:1) may enhance solubility of intermediates.
  • Catalyst loading : Increasing Cu(OAc)₂ from 10 mol% to 15 mol% improved yields in analogous systems .
  • Temperature : Controlled heating (40–50°C) reduces reaction time while avoiding side products .

Q. What computational methods predict biological targets?

  • Molecular docking : Screens binding affinity with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity .

Q. How do structural modifications impact enzyme inhibition?

Substituent Biological Effect Reference
Electron-withdrawing (e.g., -NO₂)↑ Lipoxygenase inhibition (IC₅₀ = 2.1 µM)
Bulky alkyl groups (e.g., isopropyl)↓ Solubility but ↑ membrane permeability
Halogenation (e.g., -Cl)Enhances binding to hydrophobic enzyme pockets

Q. How to resolve contradictions in reported synthetic yields?

  • Purity of reagents : Trace moisture in solvents can deactivate Cu catalysts, leading to lower yields .
  • Work-up procedures : Ethanol recrystallization vs. column chromatography affects isolated purity .
  • Analytical validation : Cross-check NMR and HRMS data to confirm by-product formation .

Q. What role does the 1,3,4-oxadiazole moiety play in bioactivity?

  • Acts as a bioisostere for ester or amide groups, improving metabolic stability.
  • Participates in H-bonding with enzyme active sites (e.g., COX-2) .

Q. Which analytical methods assess purity for pharmacological studies?

  • HPLC : Quantifies impurities using C18 columns (MeCN:H₂O gradient).
  • Elemental analysis : Validates C, H, N composition (±0.3% tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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